molecular formula C13H28N2O B3275428 N,N'-Dibutyl-N,N'-diethylurea CAS No. 62508-42-3

N,N'-Dibutyl-N,N'-diethylurea

Cat. No. B3275428
CAS RN: 62508-42-3
M. Wt: 228.37 g/mol
InChI Key: YIZOOZLBTNDTMU-UHFFFAOYSA-N
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Description

“N,N’-Dibutyl-N,N’-diethylurea” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .

Scientific Research Applications

Synthesis of Ionic Liquids

N,N'-Dibutyl-N,N'-diethylurea has been utilized in the synthesis of hexaalkylguanidinium trifluoromethanesulfonates, a type of room-temperature ionic liquid. These ionic liquids have been characterized for properties such as melting point, glass transition temperature, viscosity, and refractive index (Kunkel & Maas, 2007).

Molecular and Crystal Structures

Research on the molecular and crystal structures of N,N'-Dibutyl-N,N'-diethylurea and similar compounds has been extensive. These structures have been analyzed for intra- and inter-molecular hydrogen bonding behavior, aiding in the understanding of molecular packing and interactions (Stilinović & Kaitner, 2009).

Self-Association in Non-Polar Solvents

Studies have been conducted on the self-association of N,N'-Diethylurea in non-polar solvents, employing IR spectroscopy and static dielectric polarization methods. These studies help in understanding the aggregation and behavior of such compounds in different solvents (Jadżyn & Żywucki, 1987).

Catalytic Applications

N,N'-Diethylurea has been found to catalyze amidation reactions, particularly in the context of organic synthesis. This has implications for the development of new synthetic methodologies (Xie, Ramström, & Yan, 2015).

Solvent Extraction Studies

This compound has been studied for its application in solvent extraction processes, particularly in the extraction of specific metal ions. Such research is crucial for advancing separation and purification technologies inindustrial chemistry (Muscatello, Navratil, & Killion, 1983).

Hydrogen-Bonded Network Formation

N,N'-Diethylurea has been employed as a ligand to form octahedral complexes with metals like Cobalt, Nickel, and Zinc. These complexes demonstrate the formation of hydrogen-bonded networks, contributing to our understanding of supramolecular chemistry and the design of molecular structures (Drakopoulou et al., 2010).

Understanding Molecular Geometry and Bonding

Research on the crystal and molecular structure of N,N'-diethylurea analogs contributes to the understanding of molecular geometry and bonding characteristics. This knowledge is fundamental for the development of new materials and compounds in various scientific fields (Ganis et al., 1970).

Physicochemical Performance Analysis

Studies have been conducted to characterize N,N-dialkyl ureas, including N,N'-Dibutyl-N,N'-diethylurea, for their physicochemical performance. This includes measurements of melting point, solubility, and equilibrium surface tension, which are crucial for their application in various industrial processes (Jing, 2009).

properties

IUPAC Name

1,3-dibutyl-1,3-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-5-9-11-14(7-3)13(16)15(8-4)12-10-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZOOZLBTNDTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)N(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70807947
Record name N,N'-Dibutyl-N,N'-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70807947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibutyl-N,N'-diethylurea

CAS RN

62508-42-3
Record name N,N'-Dibutyl-N,N'-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70807947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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